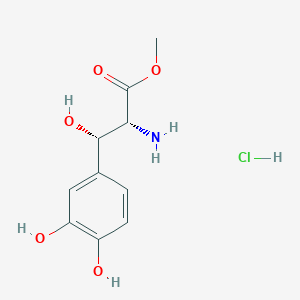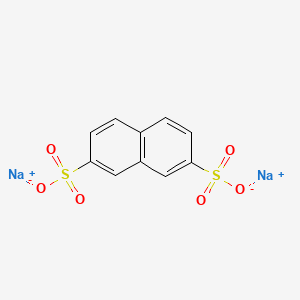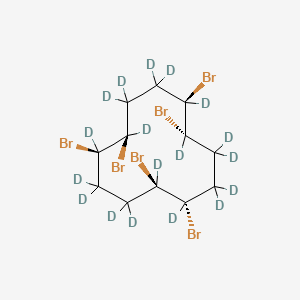
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is a highly brominated compound known for its flame-retardant properties. This compound is part of the hexabromocyclododecane (HBCD) family, which is widely used in various industrial applications to enhance fire resistance in materials such as polystyrene foam used in building insulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the bromination of cyclododecane. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors, ensuring consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols under mild to moderate temperature conditions .
Major Products
The major products formed from these reactions include partially debrominated derivatives and substituted cyclododecane compounds, depending on the nucleophile used .
Scientific Research Applications
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane has several scientific research applications:
Mechanism of Action
The flame-retardant mechanism of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire . The compound’s molecular targets include the reactive intermediates in the combustion process, effectively reducing the flammability of the material it is applied to .
Comparison with Similar Compounds
Similar Compounds
Hexabromocyclododecane (HBCD): A closely related compound with similar flame-retardant properties.
Polybrominated diphenyl ethers (PBDEs): Another class of brominated flame retardants used in various applications.
Tetrabromobisphenol A (TBBPA): A brominated flame retardant commonly used in electronics.
Uniqueness
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is unique due to its high degree of bromination and deuteration, which enhances its stability and effectiveness as a flame retardant. Its specific stereochemistry also contributes to its distinct properties compared to other brominated compounds .
Properties
Molecular Formula |
C12H18Br6 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D,12D |
InChI Key |
DEIGXXQKDWULML-AEEJMBFOSA-N |
Isomeric SMILES |
[2H][C@]1([C@](C(C([C@@]([C@](C(C([C@@]([C@@](C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)Br |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

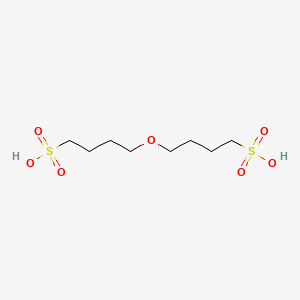
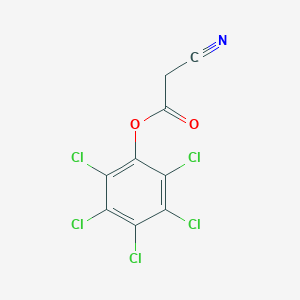
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
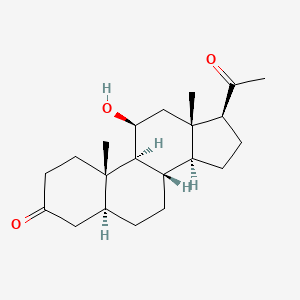

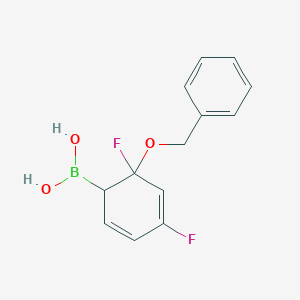
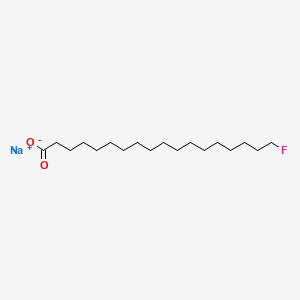

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)

